N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide
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Overview
Description
N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a butanamide backbone with a hydroxyphenyl group attached, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide typically involves the reaction of 3-hydroxyphenylacetic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide
- 2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide
Uniqueness
N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide is unique due to its specific structural features, such as the presence of both hydroxy and butanamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
831171-98-3 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H17NO3/c1-2-4-12(16)13-8-11(15)9-5-3-6-10(14)7-9/h3,5-7,11,14-15H,2,4,8H2,1H3,(H,13,16) |
InChI Key |
PTCREKLAHHCVKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
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